5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
Overview
Description
5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a chemical compound with the IUPAC name methyl 5-bromo-1,2-benzisothiazole-3-carboxylate . It has a molecular weight of 272.12 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO2S/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white solid . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .Scientific Research Applications
Drug Discovery
The compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives are significant in the field of drug discovery due to their diverse biological activities .
Antioxidant Activity
Thiazole ring, a core structure in the compound, is associated with antioxidant activity. New compounds related to this scaffold can act as potential antioxidants .
Analgesic Activity
Thiazole derivatives are also known for their analgesic (pain-relieving) properties. This makes the compound a potential candidate for the development of new analgesic drugs .
Anti-inflammatory Activity
The compound, being a thiazole derivative, may exhibit anti-inflammatory activity. This suggests its potential use in the treatment of inflammatory diseases .
Antimicrobial and Antifungal Activities
Thiazole derivatives have been reported to possess antimicrobial and antifungal properties. Therefore, the compound could be used in the development of new antimicrobial and antifungal agents .
Antiviral Activity
Thiazole derivatives are also known for their antiviral activities. This suggests the potential use of the compound in antiviral drug development .
Diuretic Activity
Thiazole derivatives can act as diuretics. This implies that the compound could be used in the treatment of conditions like hypertension and edema .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been associated with antitumor or cytotoxic activities. This suggests the potential use of the compound in cancer treatment .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
Mechanism of Action
Target of Action
The primary targets of “5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester” are currently unknown. This compound belongs to the class of isothiazoles, which are known to have diverse biological activities . .
Mode of Action
Isothiazoles, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the diverse biological activities of isothiazoles, it is likely that multiple pathways could be affected
Result of Action
As a member of the isothiazole class, it may exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
properties
IUPAC Name |
methyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHRFRSQRYCBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236880 | |
Record name | Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester | |
CAS RN |
1123169-26-5 | |
Record name | Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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